molecular formula C19H19NO4 B8559859 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid

2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid

Cat. No.: B8559859
M. Wt: 325.4 g/mol
InChI Key: SVQGDEUJKHBGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a phenylmethyl ether and a pyrrolidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the stability of intermediates . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl ether group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can interact with proteins and enzymes, affecting their function. The phenylmethyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Pyrrolidinylcarbonyl)benzoic acid: Lacks the phenylmethyl ether group, resulting in different chemical properties and biological activities.

    Phenylmethyl benzoate:

Uniqueness

2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid is unique due to the presence of both the phenylmethyl ether and pyrrolidinylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid

InChI

InChI=1S/C19H19NO4/c21-18(20-10-4-5-11-20)15-8-9-17(16(12-15)19(22)23)24-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,22,23)

InChI Key

SVQGDEUJKHBGFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LiOH (495 mg, 11.79 mmol) in water (8 ml) was added to a stirred solution of methyl 2-[(phenylmethyl)oxy]-5-(1-pyrrolidinylcarbonyl)benzoate (may be prepared as described in Description 54; 400 mg, 1.18 mmol) in tetrahydrofuran (2 ml) at room temperature. The mixture was stirred at room temperature for 3 h. The mixture was acidified by HCl (6 mol/l). The precipitate was collected and dried to yield the title compound as a white solid. 300 mg.
Name
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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